Synthetic Route: Photochemical C-H Insertion
N-Benzyl-3-fluoroaniline has been experimentally prepared via photochemical generation of 3-fluorophenyl nitrene from the corresponding azide in frozen toluene, yielding the C-H insertion product. Under identical photochemical conditions at -196 °C, the formation of N-benzyl-3-fluoroaniline was observed with approximately 18% yield, representing one of the few documented synthetic procedures yielding this specific compound in the primary literature [1]. This establishes a baseline synthetic route for procurement planning or in-house preparation when commercial availability is constrained.
| Evidence Dimension | Synthetic yield (photochemical C-H insertion) |
|---|---|
| Target Compound Data | ~18% yield |
| Comparator Or Baseline | Other fluorinated insertion products in same study (e.g., bis(3,4-difluorophenyl)amine derivative ~40% yield) |
| Quantified Difference | Target compound yield approximately 22 percentage points lower than highest-yielding product in series |
| Conditions | Photolysis of fluorinated aryl azides in frozen toluene at -196 °C; radical pair combination |
Why This Matters
This documented synthetic route provides procurement teams with a literature-supported alternative preparation method when commercial supply is disrupted.
- [1] Leyva, E.; Munoz, D.; Platz, M. S. Photochemistry of fluorinated aryl azides in toluene solution and in frozen polycrystals. Journal of Organic Chemistry, 1989, 54 (25), 5938-5945. View Source
